Rhaponticin

Catalog No.
S583566
CAS No.
155-58-8
M.F
C21H24O9
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhaponticin

CAS Number

155-58-8

Product Name

Rhaponticin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1

InChI Key

GKAJCVFOJGXVIA-DXKBKAGUSA-N

SMILES

Array

Synonyms

3,5,3'-trihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside, rhaponticin, rhapontin

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

The exact mass of the compound Rhapontin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43321. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Rhaponticin (CAS 155-58-8) is a methoxylated stilbenoid glucoside (3,3',5-trihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside) predominantly found in specific Rheum (rhubarb) species. In industrial and laboratory procurement, it is primarily valued as a highly specific chemotaxonomic reference standard for botanical quality control and as a stable, water-soluble precursor for microbiome metabolism studies and the enzymatic synthesis of its aglycone, rhapontigenin [1]. Unlike generic stilbenes, its unique glycosylated and methoxylated structure provides distinct pharmacokinetic properties and targeted utility in prodrug activation assays [2].

Substituting rhaponticin with more common stilbenes like resveratrol or piceid fails because they lack the 4'-methoxy group, fundamentally altering both the metabolic profile and chemotaxonomic specificity [1]. In botanical quality control, substituting rhaponticin with broad-spectrum markers like rhein or emodin fails because rhaponticin is the exclusive marker required to detect adulteration by unofficial rhubarb species (e.g., Rheum rhaponticum) in pharmacopeial assays [2]. Furthermore, replacing rhaponticin with its active aglycone, rhapontigenin, compromises assay design in prodrug and microbiome models, as the aglycone lacks the necessary glucoside moiety required to evaluate intestinal bacterial cleavage and exhibits significantly lower aqueous solubility, complicating formulation [3].

Chemotaxonomic Specificity for Botanical Adulteration Testing

In pharmacopeial quality control, rhaponticin serves as a binary marker to differentiate unofficial rhubarb (Rheum rhaponticum, Rheum rhabarbarum) from official TCM rhubarb (Rheum palmatum, Rheum officinale). While anthraquinones like rhein are present across the genus, rhaponticin is exclusively synthesized in the Rhapontica section, making its presence a definitive indicator of adulteration [1].

Evidence DimensionPresence in official vs. unofficial Rheum species
Target Compound DataRhaponticin (100% specific to section Rhapontica adulterants)
Comparator Or BaselineRhein / Emodin (Present in both official and unofficial species)
Quantified DifferenceBinary presence/absence enabling definitive adulterant detection
ConditionsPharmacopeial HPLC/TLC botanical extract screening

Procurement of rhaponticin as an analytical standard is legally and operationally mandatory for QC labs to certify the authenticity and compliance of commercial rhubarb extracts.

Aqueous Solubility Advantage Over Non-Glycosylated Stilbenes

The glycosylation of rhaponticin significantly enhances its processability in aqueous media compared to common aglycone stilbenes. Rhaponticin demonstrates an equilibrium solubility in water of 109.54 mg/L at 37°C (reaching 126.12 mg/L at pH 8.0) [1]. In contrast, the benchmark stilbene resveratrol exhibits a maximum aqueous solubility of approximately 30 mg/L [2]. This >3.5-fold increase in solubility simplifies dosing in biological models.

Evidence DimensionEquilibrium aqueous solubility at 37°C
Target Compound DataRhaponticin (109.54 mg/L)
Comparator Or BaselineResveratrol (~30.0 mg/L)
Quantified Difference>3.5-fold higher aqueous solubility
ConditionsWater at 37°C, measured via HPLC-fluorometric methods

Higher aqueous solubility reduces the reliance on organic co-solvents like DMSO in formulation and in vitro assays, minimizing solvent-induced cytotoxicity artifacts.

Prodrug Baseline for Microbiome Activation Assays

Rhaponticin is essentially inactive in direct in vitro antiplatelet assays, exhibiting an IC50 of 70 µg/mL for collagen-induced platelet aggregation. However, upon cleavage by human intestinal bacteria, it yields the active aglycone rhapontigenin, which demonstrates a highly potent IC50 of 4 µg/mL in the same assay [1]. This 17.5-fold differential validates rhaponticin as a stable, intact prodrug substrate for evaluating gut microbiome metabolism.

Evidence DimensionIn vitro collagen-induced platelet aggregation inhibition (IC50)
Target Compound DataRhaponticin (70 µg/mL)
Comparator Or BaselineRhapontigenin (4 µg/mL)
Quantified Difference17.5-fold lower direct activity prior to bacterial cleavage
ConditionsIn vitro platelet aggregation assay (prodrug vs. active metabolite)

Procuring the glycosylated rhaponticin is essential for researchers designing assays that specifically measure the metabolic conversion capacity of the intestinal microbiome.

Precursor Efficiency for Preparative Enzymatic Synthesis

Rhaponticin is utilized as the primary substrate for the preparative enzymatic synthesis of rhapontigenin. Direct extraction of rhapontigenin is low-yield, and total organic synthesis is complex. Utilizing rhaponticin as a starting material allows for high-efficiency enzymatic deglycosylation, providing sufficient quantities of high-purity rhapontigenin for downstream pharmaceutical and pharmacokinetic studies [1].

Evidence DimensionSynthesis route viability for rhapontigenin
Target Compound DataRhaponticin (Enzymatic cleavage substrate)
Comparator Or BaselineTotal organic synthesis / Direct botanical extraction
Quantified DifferenceEnables facile, single-step biocatalytic conversion vs multi-step organic synthesis
ConditionsPreparative enzymatic synthesis with HPLC monitoring

Procurement of rhaponticin as a biocatalytic precursor streamlines the production of rhapontigenin for laboratories requiring the active aglycone without complex chemical synthesis.

Pharmacopeial Quality Control and Adulteration Screening

Directly following from its exclusive chemotaxonomic profile, rhaponticin is procured as a mandatory analytical reference standard by quality control laboratories. It is used in HPLC and TLC workflows to detect the adulteration of high-value official Rheum extracts with cheaper, unofficial Rhapontica species [1].

Intestinal Microbiome Metabolism and Prodrug Modeling

Leveraging its 17.5-fold activity differential compared to its aglycone, rhaponticin is an ideal substrate for in vitro and in vivo pharmacokinetic models. It is specifically used to study the enzymatic cleavage efficiency of human intestinal bacteria and the subsequent bioavailability of stilbenoid metabolites [2].

Substrate for Biocatalytic Synthesis of Rhapontigenin

Due to its high aqueous solubility and specific glycosidic linkage, rhaponticin is utilized as a precursor in preparative enzymatic synthesis. This application allows researchers to generate high-purity rhapontigenin for anti-cancer and CYP1A1 inactivation assays without relying on low-yield direct extraction or complex total synthesis [3].

XLogP3

0.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

420.14203234 Da

Monoisotopic Mass

420.14203234 Da

Heavy Atom Count

30

UNII

K691M2Z08V

Other CAS

155-58-8

Wikipedia

Rhaponticin

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 08-15-2023

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